4-(N-butyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
CAS No.: 1052531-04-0
Cat. No.: VC4538056
Molecular Formula: C24H33ClN4O3S2
Molecular Weight: 525.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052531-04-0 |
|---|---|
| Molecular Formula | C24H33ClN4O3S2 |
| Molecular Weight | 525.12 |
| IUPAC Name | 4-[butyl(methyl)sulfamoyl]-N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C24H32N4O3S2.ClH/c1-6-7-14-27(5)33(30,31)20-11-9-19(10-12-20)23(29)28(16-15-26(3)4)24-25-21-13-8-18(2)17-22(21)32-24;/h8-13,17H,6-7,14-16H2,1-5H3;1H |
| Standard InChI Key | YOFIVNVYCWXYBC-UHFFFAOYSA-N |
| SMILES | CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl |
Introduction
4-(N-butyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with a molecular formula of C24H33ClN4O3S2 and a molecular weight of 525.1 g/mol . This compound belongs to the class of benzamide derivatives and incorporates several functional groups, including a sulfamoyl group and a benzo[d]thiazole moiety, which are significant for its potential biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzamide core, followed by the introduction of the sulfamoyl and thiazole groups. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are used to confirm its structure.
Potential Biological Activities
Compounds with similar structures have been explored for their potential in medicinal chemistry, particularly in pharmacology. The presence of a sulfamoyl group and a benzo[d]thiazole moiety suggests potential interactions with biological targets, which could lead to applications in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume